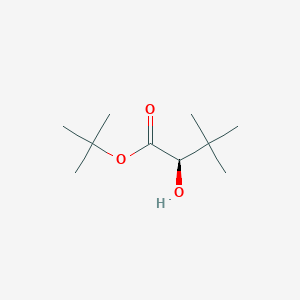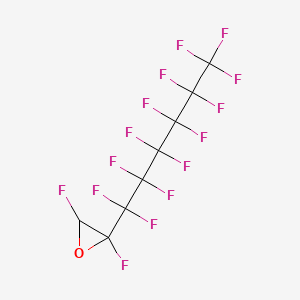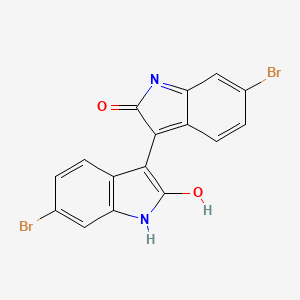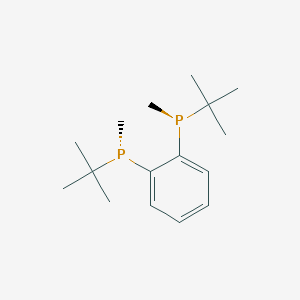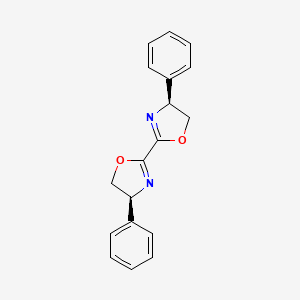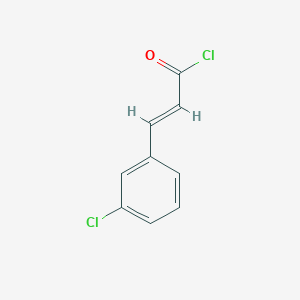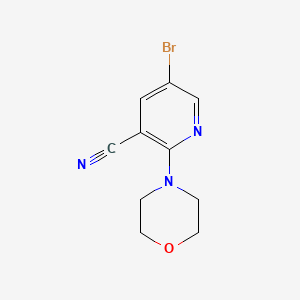
5-Bromo-2-morpholinonicotinonitrile
Übersicht
Beschreibung
5-Bromo-2-morpholinonicotinonitrile is a chemical compound with the CAS Number: 1354223-80-5 . It has a molecular weight of 268.11 . The IUPAC name for this compound is 5-bromo-2-(4-morpholinyl)nicotinonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-morpholinonicotinonitrile is 1S/C10H10BrN3O/c11-9-5-8(6-12)10(13-7-9)14-1-3-15-4-2-14/h5,7H,1-4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-morpholinonicotinonitrile is a solid at room temperature . It has a molecular weight of 268.11 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Pyran Derivatives
A study focused on the microwave-assisted synthesis of new fused pyran derivatives bearing a 2-morpholinoquinoline nucleus, utilizing 2-morpholinoquinoline-3-carbaldehyde, malononitrile, and various compounds in the presence of NaOH as a basic catalyst. This synthesis pathway highlights the role of morpholino derivatives in the development of compounds with potential antimicrobial properties. The synthesized compounds were evaluated against several bacterial and fungal strains, demonstrating the significant antimicrobial potential of certain derivatives (Makawana, Patel, Mungra, & Patel, 2011).
Development of Functionalized Pyridines
Another research application involved the synthesis of 5-bromopyridyl-2-magnesium chloride, a reactive intermediate, through an iodo-magnesium exchange reaction. This intermediate was further utilized to produce a variety of functionalized pyridine derivatives, showcasing the versatility of bromo-morpholino compounds in synthesizing key intermediates for potent anticancer agents like Lonafarnib (Song et al., 2004).
Role in PI3K/mTOR Inhibitor Synthesis
Research on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile demonstrated the importance of bromo-morpholino derivatives as intermediates in the production of PI3K/mTOR inhibitors. These compounds are crucial for the synthesis of derivatives of NVP-BEZ235, a compound with significant therapeutic potential (Lei et al., 2015).
Antioxidant Activity Studies
A notable study isolated 19 naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities stronger than or comparable to synthetic antioxidants. This research underscores the potential of bromophenols in developing natural antioxidant agents for preventing oxidative deterioration in foods (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-5-8(6-12)10(13-7-9)14-1-3-15-4-2-14/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPGBPRIVCMWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-morpholinonicotinonitrile | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B6591202.png)
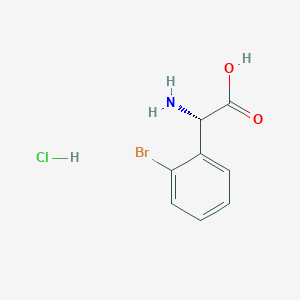
![2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine](/img/structure/B6591223.png)
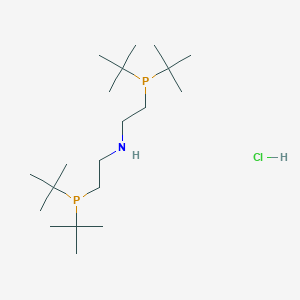

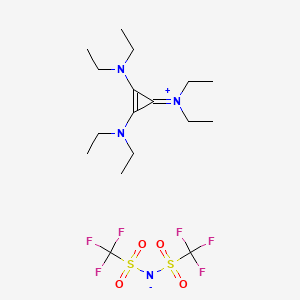
![7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B6591251.png)
![(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6591255.png)
